molecular formula C11H14ClN3S B2690899 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1396867-24-5

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2690899
CAS No.: 1396867-24-5
M. Wt: 255.76
InChI Key: JWGMLZGNBHKDKL-UHFFFAOYSA-N
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Description

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of this compound would depend on the conditions and reagents used.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research has demonstrated the potential of 1,3,4-thiadiazol derivatives in medicinal chemistry, particularly in the synthesis of compounds with notable anticonvulsant properties. For instance, a study focused on the molecular sieves promoted, ultrasound-mediated synthesis of 3-(5-substituted-1,3,4-thiadiazol-2-ylimino)indolin-2-ones, showing some derivatives with significant protection against convulsions in animal models (Nikalje et al., 2015). Another study synthesized novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives, finding one compound particularly active in anticonvulsant tests (Foroumadi et al., 2007).

DNA Interactions and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazol have been explored for their DNA binding interactions, revealing their potential for therapeutic applications due to their ability to interact with DNA. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative damage, with some compounds showing strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The utility of 1,3,4-thiadiazol derivatives extends to the field of corrosion inhibition, where these compounds have shown promising results in protecting metals against corrosion in acidic environments. A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel highlighted its effectiveness, achieving a high degree of protection (Attou et al., 2020).

Future Directions

The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . The compound can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation, and subsequently, the transcription of downstream genes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it exhibits anti-proliferative activity against cancer cells that overexpress STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis in these cells, thereby inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with STAT3. By binding to the SH2 domain of STAT3, it inhibits the phosphorylation and translocation of STAT3, which in turn suppresses the transcription of downstream genes that are involved in cell proliferation and survival .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a xenograft model of DU145 cells, the compound exhibited in vivo anti-tumor efficacy when administered intraperitoneally at a dose of 50 mg/kg

Metabolic Pathways

Given its interaction with STAT3, it may be involved in pathways related to cell proliferation and survival .

Subcellular Localization

Given its ability to inhibit the translocation of STAT3, it may be localized in the cytoplasm where STAT3 is primarily located .

Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGMLZGNBHKDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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